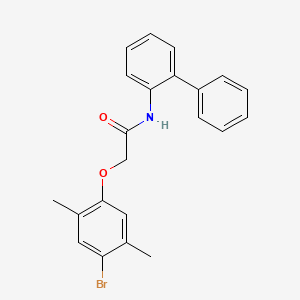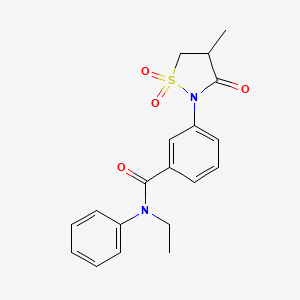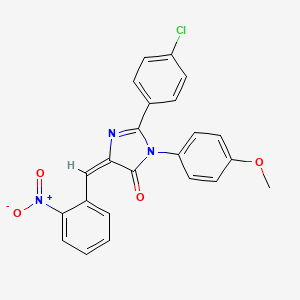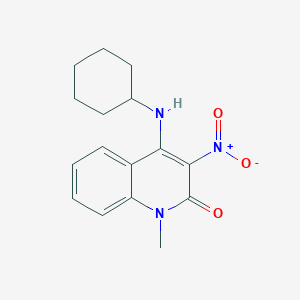
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP-12 is a selective estrogen receptor modulator (SERM) that has been shown to have anticancer properties.
Wirkmechanismus
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide acts as a SERM by selectively binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERβ than for ERα, which may contribute to its anticancer properties. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to induce apoptosis in breast cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in lab experiments is its selectivity for ERβ, which may make it a safer alternative to other SERMs that have been associated with an increased risk of breast cancer. However, one limitation of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide is its relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide. One area of interest is the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is the development of more potent analogs of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide that may be more effective in cancer treatment. Additionally, further research is needed to determine the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as osteoporosis.
Synthesemethoden
The synthesis of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide involves the reaction of 2-biphenylcarboxylic acid with 4-bromo-2,5-dimethylphenol in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of sodium hydride and dimethylformamide to yield N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has also been shown to inhibit the growth of ovarian cancer cells and reduce the size of tumors in animal models. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of osteoporosis.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-15-13-21(16(2)12-19(15)23)26-14-22(25)24-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZYOUXBTLHUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)